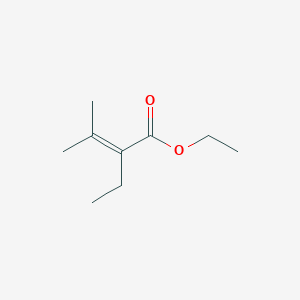

Ethyl 2-ethyl-3-methyl-2-butenoate

Description

Ethyl 2-ethyl-3-methyl-2-butenoate is an α,β-unsaturated ester characterized by a branched alkyl-substituted butenoate backbone. Its structure comprises a four-carbon chain (2-butenoate) with a double bond between positions 2 and 3, an ethyl substituent at position 2, and a methyl group at position 3. The ethyl ester group (-OCH₂CH₃) is attached to the carbonyl carbon. This compound belongs to a class of esters widely studied for their applications in organic synthesis, flavor chemistry, and polymer science.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

ethyl 2-ethyl-3-methylbut-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-8(7(3)4)9(10)11-6-2/h5-6H2,1-4H3 |

InChI Key |

WOBXNDUZEDYIMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C)C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-ethyl-3-methyl-2-butenoate with structurally related esters, focusing on molecular features, physical properties, and synthesis methodologies.

Key Structural and Functional Differences:

Aromatic vs. Alkyl Substitution: Ethyl (2E)-3-phenyl-2-butenoate and Methyl 2-oxo-4-phenylbut-3-enoate incorporate phenyl groups, increasing rigidity and π-conjugation, which may enhance UV absorption or catalytic activity in coordination chemistry.

Functional Group Diversity: The hydroxyl group in Ethyl 2-hydroxy-3-methylbutanoate increases polarity and hydrogen-bonding capacity, making it more water-soluble than unsaturated esters. The bromine atom in Ethyl 2-bromo-3,3-dimethylbutanoate introduces electrophilic reactivity, enabling participation in nucleophilic substitutions.

Synthetic Pathways: Unsaturated esters (e.g., Ethyl (2E)-3-phenyl-2-butenoate) are often synthesized via acid-catalyzed esterification or transition-metal-mediated coupling . Hydroxy or amino-substituted esters (e.g., Ethyl 2-amino-3-methylbut-2-enoate ) may require protective group strategies to avoid side reactions during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.